molecular formula C8H7NO2S B6577283 6,7-Dihydro-4H-thieno[3,2-b]azepine-5,8-dione CAS No. 137046-61-8

6,7-Dihydro-4H-thieno[3,2-b]azepine-5,8-dione

Cat. No.: B6577283
CAS No.: 137046-61-8
M. Wt: 181.21 g/mol
InChI Key: JQIAMULIXYHWGW-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thieno[3,2-b]azepine-5,8-dione is a heterocyclic compound that features a seven-membered azepine ring fused with a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-thieno[3,2-b]azepine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with azepine precursors in the presence of catalysts and under controlled temperatures . The reaction conditions often require careful optimization to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thieno[3,2-b]azepine-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6,7-Dihydro-4H-thieno[3,2-b]azepine-5,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-thieno[3,2-b]azepine-5,8-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fusion of a thiophene ring with an azepine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-b]azepine-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-6-1-2-7(11)9-5-3-4-12-8(5)6/h3-4H,1-2H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIAMULIXYHWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327276
Record name NSC641165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137046-61-8
Record name NSC641165
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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